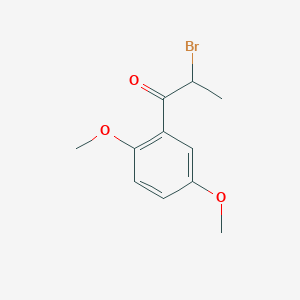![molecular formula C10H11N3O B13828559 Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- can be achieved through several methods. One of the most versatile and economical methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacetamides, including Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides participates in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and ammonium acetate. Typical reaction conditions involve boiling solvents like ethanol or benzene and the use of basic catalysts such as triethylamine .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities. For example, reactions with phenacyl bromide can yield pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- include other cyanoacetamides such as:
- N-phenyl cyanoacetamide
- N-methyl cyanoacetamide
- N-heteryl cyanoacetamide
Uniqueness
What sets Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- apart is its specific structure, which allows for unique interactions in chemical reactions and biological systems. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds with potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-[[3-(cyanoamino)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12-6-9-3-2-4-10(5-9)13-7-11/h2-5,13H,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
ISVQIEXDAWBVBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC(=CC=C1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


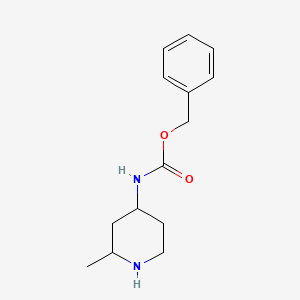
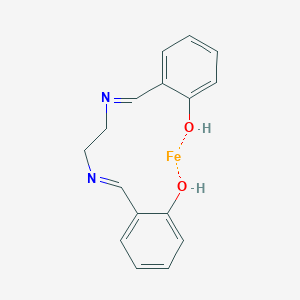
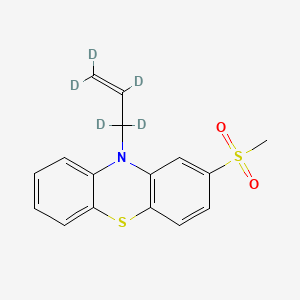
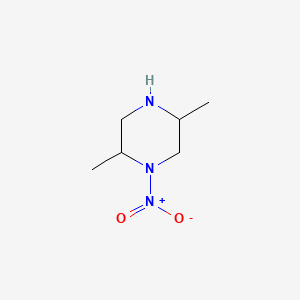
![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
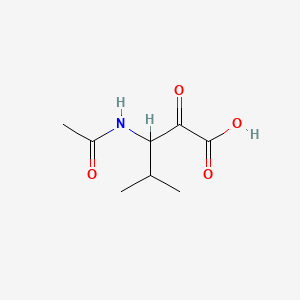

![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

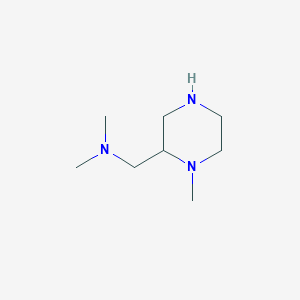
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
